4-Methylpyridazin-3(2H)-one
Overview
Description
4-Methylpyridazin-3(2H)-one is a compound of interest in various fields due to its structural uniqueness and potential in synthesizing pharmaceuticals and agrochemicals. The compound serves as a core structure for developing inhibitors and drugs with significant biological activity.
Synthesis Analysis
The synthesis of 4-Methylpyridazin-3(2H)-one derivatives involves several steps, starting from basic raw materials like hydrazine hydrate and citraconic anhydride. This process, suitable for industrial production due to its mild reaction conditions and easily available materials, yields products like 3-chloro-4-methylpyridazine, an important intermediate for pesticides and anti-viral drugs (Yang Shao-juan, 2012).
Molecular Structure Analysis
The molecular structure of 4-Methylpyridazin-3(2H)-one derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and single X-ray diffraction studies. These techniques confirm the structure of novel derivatives and provide insights into their stability and thermal behavior (F. E. Kalai et al., 2020).
Chemical Reactions and Properties
4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including interactions with active methylene compounds, leading to the formation of compounds with significant pharmaceutical use. These reactions offer new routes to synthesize important derivatives with diverse biological activities (Vassiliki Delieza et al., 1997).
Physical Properties Analysis
The physical properties of 4-Methylpyridazin-3(2H)-one derivatives, such as their thermal behavior and stability, have been analyzed using TGA and DTA techniques. These studies reveal that compounds are thermostable up to their melting point, indicating their potential for further application in various fields (F. E. Kalai et al., 2020).
Scientific Research Applications
Cancer Research : A study by Xiong et al. (2020) showed that a compound containing a 5-methylpyridazin-3(2H)-one fragment exhibited significant inhibitory activity against cancer cell lines, making it a potential candidate for cancer treatment (Xiong et al., 2020).
Molecular Structure and Bonding : Research by Blake and Mcnab (1996) examined the structures of simple pyridazin-3(2H)-ones, including 4-methylpyridazin-3(2H)-one, revealing insights into their hydrogen bonding and molecular arrangements (Blake & Mcnab, 1996).
Pesticides and Antiviral Drugs : Shao-juan (2012) introduced a four-step synthesis method for 3-chloro-4-methylpyridazine, a crucial intermediate in the production of pesticides and anti-viral drugs, highlighting its industrial applicability (Shao-juan, 2012).
COVID-19 Therapeutics : A study in 2020 identified a novel pyridazin-3(2H)-one derivative with potential therapeutic value for treating COVID-19 (Kalai et al., 2020).
Chemoselective Cyanation : Kim et al. (2005) found that 2-Cyanopyridazin-3(2H)-ones are effective cyanating agents for various nucleophiles, offering high yield and wide application range, beneficial for organic synthesis (Kim et al., 2005).
Corrosion Inhibition : Research on pyridazine compounds, including derivatives of 4-methylpyridazin-3(2H)-one, has shown their effectiveness in inhibiting corrosion of metals, useful in material science and engineering (Zarrouk et al., 2012; Bouklah et al., 2006).
Dipole Moments and Molecular Structure : A study by Watanabe et al. (1963) on monomethylpyridazine N-oxides, including 4-methyl derivatives, provided insights into their distinct dipole moments and structural properties (Watanabe et al., 1963).
Future Directions
The future directions of “4-Methylpyridazin-3(2H)-one” could involve its use in the synthesis of novel compounds for various applications. For instance, pyridazine derivatives have been used in the preparation of novel compounds structurally related to bipyridine cardiotonics . Additionally, pyridazine-based materials have been used in the development of high-performance OLEDs .
properties
IUPAC Name |
5-methyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUWDXGIIXNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464978 | |
Record name | 4-Methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridazin-3(2H)-one | |
CAS RN |
33471-40-8 | |
Record name | 4-Methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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